molecular formula C20H25N5O3 B2847798 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide CAS No. 946259-51-4

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No. B2847798
CAS RN: 946259-51-4
M. Wt: 383.452
InChI Key: SVOAIJBTORQKPM-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative, which is a class of compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines are known to have a wide range of biological activities and are part of several drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, a tert-butyl group, and a 4-ethoxyphenyl group. The exact structure would depend on the positions of these groups on the pyrazolopyrimidine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as solubility, melting point, boiling point, and stability .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the family of pyrazolo[3,4-b]pyridines , which have been found to have a close similarity with the purine bases adenine and guanine . This suggests that the compound might interact with enzymes or receptors that also interact with these purine bases.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. This could include further studies to determine its mechanism of action, potential uses, and safety profile .

properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-5-28-15-8-6-14(7-9-15)23-17(26)10-11-24-13-21-18-16(19(24)27)12-22-25(18)20(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOAIJBTORQKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide

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